3,4-喹啉二醇,2-壬基-

描述

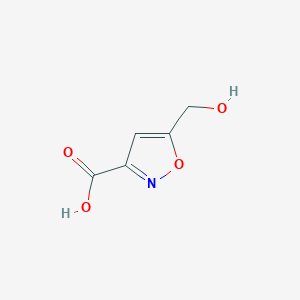

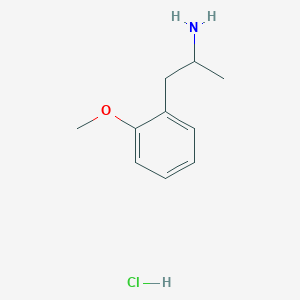

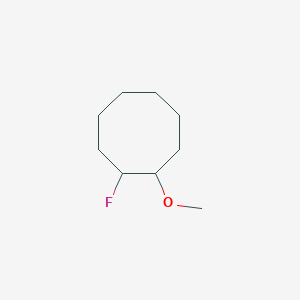

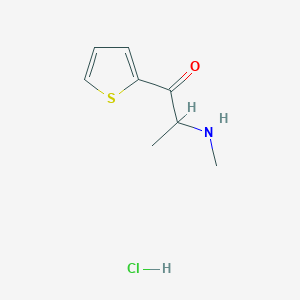

“3,4-Quinolinediol, 2-nonyl-” is a compound with the molecular formula C18H25NO2 . It is also known as 2-nonyl-4-quinolinol . This compound is a member of the quinolone family, which includes a wide variety of compounds produced by animals, plants, and microorganisms .

Synthesis Analysis

The synthesis of quinolones involves substrates from the fatty acid metabolism . The PqsBC complex, which is similar to the β-ketoacyl- (acyl-carrier-protein) synthase III (FabH), uses CoA-activated fatty acids to catalyze a decarboxylative Claisen-condensation of acyl-ACP and 2-aminobenzoylacetate (2-ABA) or 2-hydroxy-aminobenzoylacetate (2-HABA) to form AQs or AQNOs, respectively .Molecular Structure Analysis

The molecular structure of “3,4-Quinolinediol, 2-nonyl-” is derived from the heterobicyclic aromatic compound quinoline . Quinolones differ not only in the varied substitutions in the carbocyclic and heteroaromatic rings but also have other rings fused to the quinolone nucleus .Chemical Reactions Analysis

Quinolones such as the Pseudomonas quinolone signal and 2-heptyl-4-hydroxyquinoline act as quorum-sensing signal molecules, controlling the expression of many virulence genes as a function of cell population density .科学研究应用

使用阳光进行光-Friedel-Crafts酰化

- 研究人员探索了利用阳光合成酰基-5,8-喹啉二醇,这会导致区域选择性地形成 6-酰基-5,8-喹啉二醇。由于合成化合物的独特性质,该工艺在各个领域具有潜在应用 (León 等人,2013)。

抗菌和抗肿瘤特性

- 喹啉中的 4-喹诺酮-3-羧酸基序已被确定为药物化学中的重要结构,在创建具有抗菌、抗肿瘤、抗 HIV 和大麻素受体调节活性的化合物中具有应用 (Mugnaini 等人,2009)。

喹啉生物碱的合成

- 可以使用乙酸锰 (III) 合成阿廖普辛等喹啉生物碱。该过程涉及自由基加成反应,然后是氧化和环化步骤,说明了生产复杂有机化合物的潜力 (Bar 等人,2001)。

免疫细胞传感器

- 基于喹啉结构的小分子被开发为免疫系统研究的 GSH 生物传感器。该化合物可以监测各种免疫细胞中 GSH 细胞内水平的基线差异,展示了其在医学和生物学研究中的潜力 (Fueyo-González 等人,2022)。

缓激肽 B(2) 受体的非肽激动剂

- 对非肽缓激肽 B(2) 受体配体的研究导致发现了含有喹啉骨架的化合物,该化合物显示出激动剂活性。这说明了喹啉在药物制剂开发中的重要性 (Sawada 等人,2004)。

脑缺血的神经保护剂

- 与喹啉结构相关的喹喔啉二酮拮抗剂的类似物已显示出作为针对全面缺血的神经保护剂的潜力 (Sheardown 等人,1990)。

有机合成中的光催化

- 喹啉衍生物壬基吖啶橙被用作香豆素和喹啉酮的硫属化光催化剂,证明了喹啉在促进光介导有机反应中的效用 (Lapcinska 等人,2022)。

未来方向

Quinolones possess medicinally interesting properties ranging from antiallergenic and anticancer to antimicrobial activities . They have served in the development of many synthetic drugs, including the successful fluoroquinolone antibiotics . The future directions for “3,4-Quinolinediol, 2-nonyl-” could involve further exploration of its medicinal properties and potential applications.

属性

IUPAC Name |

3-hydroxy-2-nonyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZSNBAQPVKMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433174 | |

| Record name | 3,4-Quinolinediol, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Quinolinediol, 2-nonyl- | |

CAS RN |

521313-36-0 | |

| Record name | 3,4-Quinolinediol, 2-nonyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)